molecular formula C15H13BrO B1273310 4-Bromo-4'-ethylbenzophenone CAS No. 344444-47-9

4-Bromo-4'-ethylbenzophenone

Cat. No.: B1273310
CAS No.: 344444-47-9
M. Wt: 289.17 g/mol
InChI Key: OEWZPJGXCQMPNP-UHFFFAOYSA-N
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Description

4-Bromo-4’-ethylbenzophenone is a synthetic organic compound belonging to the family of benzophenones. It is characterized by the presence of a bromine atom and an ethyl group attached to the benzophenone core structure. This compound has a molecular weight of 289.17 g/mol and is used in various scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Bromo-4’-ethylbenzophenone can be synthesized through a Friedel-Crafts acylation reaction. This involves the reaction of 4-bromobenzoyl chloride with ethylbenzene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically occurs under anhydrous conditions and requires careful control of temperature and reaction time to achieve high yields .

Industrial Production Methods: Industrial production of 4-Bromo-4’-ethylbenzophenone follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure consistent product quality. The final product is purified through recrystallization or distillation to remove any impurities .

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-4’-ethylbenzophenone undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding ketones or reduction to form alcohols.

    Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products:

    Substitution Products: Various substituted benzophenones.

    Oxidation Products: Corresponding ketones.

    Reduction Products: Corresponding alcohols.

Scientific Research Applications

4-Bromo-4’-ethylbenzophenone is utilized in several scientific research fields, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and pharmaceutical research.

    Industry: Employed in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-Bromo-4’-ethylbenzophenone involves its interaction with molecular targets through its functional groups. The bromine atom and the carbonyl group play crucial roles in its reactivity and binding to target molecules. The compound can form covalent bonds or engage in non-covalent interactions such as hydrogen bonding and van der Waals forces. These interactions influence its biological and chemical activities .

Comparison with Similar Compounds

  • 4-Bromo-4’-methylbenzophenone
  • 4-Chloro-4’-ethylbenzophenone
  • 4-Ethyl-4’-methoxybenzophenone

Comparison: 4-Bromo-4’-ethylbenzophenone is unique due to the presence of both a bromine atom and an ethyl group, which confer distinct chemical properties and reactivity. Compared to its analogs, it exhibits different reactivity patterns in substitution and coupling reactions, making it valuable for specific synthetic applications .

Properties

IUPAC Name

(4-bromophenyl)-(4-ethylphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13BrO/c1-2-11-3-5-12(6-4-11)15(17)13-7-9-14(16)10-8-13/h3-10H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEWZPJGXCQMPNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30373658
Record name 4-Bromo-4'-ethylbenzophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30373658
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

344444-47-9
Record name 4-Bromo-4'-ethylbenzophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30373658
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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